molecular formula C17H27BrClNO2 B2875301 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride CAS No. 1052404-98-4

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride

Cat. No.: B2875301
CAS No.: 1052404-98-4
M. Wt: 392.76
InChI Key: GUCFVABMGDVNMW-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. This compound is characterized by the presence of a bromophenoxy group, a cyclohexyl(ethyl)amino group, and a propanol backbone, making it a unique molecule with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride typically involves multiple steps:

  • Formation of the Bromophenoxy Intermediate:

      Starting Material: 4-Bromophenol

      Reaction: 4-Bromophenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(4-Bromophenoxy)-2,3-epoxypropane.

      Conditions: The reaction is carried out under reflux conditions with continuous stirring.

  • Amination Reaction:

      Starting Material: 1-(4-Bromophenoxy)-2,3-epoxypropane

      Reaction: The epoxy intermediate is then reacted with cyclohexyl(ethyl)amine to form 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol.

      Conditions: This step is typically performed at elevated temperatures to facilitate the ring-opening of the epoxide and the formation of the amino alcohol.

  • Formation of Hydrochloride Salt:

      Starting Material: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol

      Reaction: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

      Conditions: This step is usually performed at room temperature with the addition of an aqueous hydrochloric acid solution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used in the development of beta-blockers for the treatment of cardiovascular diseases such as hypertension and arrhythmias.

    Pharmacology: Studied for its interactions with beta-adrenergic receptors and its effects on heart rate and blood pressure.

    Biochemistry: Utilized in research on receptor-ligand interactions and signal transduction pathways.

    Industrial Chemistry: Employed as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiovascular functions. By blocking these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is beneficial in the treatment of conditions such as hypertension and arrhythmias.

Comparison with Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta1-blocker used for similar therapeutic purposes.

    Metoprolol: Another beta1-selective blocker with a different pharmacokinetic profile.

Uniqueness: 1-(4-Bromophenoxy)-3-(cyclohexyl(ethyl)amino)propan-2-ol hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties such as receptor selectivity and metabolic stability. Its bromophenoxy group and cyclohexyl(ethyl)amino moiety differentiate it from other beta-blockers, potentially offering unique therapeutic advantages.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO2.ClH/c1-2-19(15-6-4-3-5-7-15)12-16(20)13-21-17-10-8-14(18)9-11-17;/h8-11,15-16,20H,2-7,12-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCFVABMGDVNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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